REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([O:8][CH3:9])[CH:5]=[CH:6][CH:7]=1.[C:10]1([C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[C:11](B(O)O)=[CH:12][CH:13]=[CH:14][CH:15]=1.C(=O)([O-])[O-].[Na+].[Na+]>COC>[CH3:9][O:8][C:4]1[CH:3]=[C:2]([C:24]2[C:19]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=3)=[CH:20][CH:21]=[CH:22][CH:23]=2)[CH:7]=[CH:6][CH:5]=1 |f:2.3.4|
|
Name
|
|
Quantity
|
18.7 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=CC1)OC
|
Name
|
|
Quantity
|
23.8 g
|
Type
|
reactant
|
Smiles
|
C=1(C(=CC=CC1)B(O)O)C1=CC=CC=C1
|
Name
|
tetraxis(triphenylphosphine)palladium(0)
|
Quantity
|
2.31 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Name
|
|
Quantity
|
340 mL
|
Type
|
solvent
|
Smiles
|
COC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the resultant was refluxed
|
Type
|
TEMPERATURE
|
Details
|
while heating for 8 hours
|
Duration
|
8 h
|
Type
|
CUSTOM
|
Details
|
an aqueous phase was removed
|
Type
|
WASH
|
Details
|
An organic phase was washed with water and saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
After the magnesium sulfate was filtered out
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
The resulting residue was purified by means of silica gel column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=CC1)C=1C(=CC=CC1)C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.4 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |